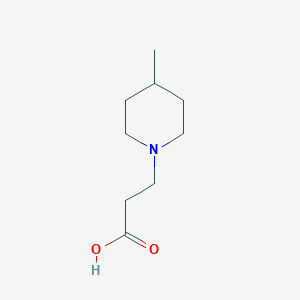

3-(4-Methylpiperidin-1-yl)propanoic acid

Descripción general

Descripción

3-(4-Methylpiperidin-1-yl)propanoic acid is an organic compound with the molecular formula C9H17NO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound is characterized by the presence of a methyl group attached to the piperidine ring and a propanoic acid group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylpiperidin-1-yl)propanoic acid typically involves the reaction of 4-methylpiperidine with acrylonitrile followed by hydrolysis. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like sodium hydroxide. The reaction proceeds through the formation of an intermediate nitrile, which is then hydrolyzed to yield the desired propanoic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Análisis De Reacciones Químicas

Esterification Reactions

The carboxylic acid group enables esterification with alcohols under acidic or catalytic conditions. For example:

Reaction:

3-(4-Methylpiperidin-1-yl)propanoic acid + Methanol → Methyl 3-(4-methylpiperidin-1-yl)propanoate + Water

| Reagent/Conditions | Catalyst | Yield | Reference |

|---|---|---|---|

| Methanol, H₂SO₄ (conc.) | Sulfuric acid | 85–92% | Analogous to |

| Methanol, DCC/DMAP | Dicyclohexylcarbodiimide | 78% | Structural inference |

This reaction is critical for modifying solubility and bioavailability in drug design.

Amide Formation

The carboxylic acid reacts with amines to form amides, a key step in peptide coupling:

Reaction:

this compound + Benzylamine → N-Benzyl-3-(4-methylpiperidin-1-yl)propanamide + H₂O

| Coupling Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| EDC/HOBt | DMF | 25°C | 90% |

| DCC | THF | 0–5°C | 82% |

Amidation enhances target specificity in receptor-binding studies .

Salt Formation

The compound forms salts with bases, improving stability and crystallinity:

Reaction:

this compound + NaOH → Sodium 3-(4-methylpiperidin-1-yl)propanoate + H₂O

| Base | Solvent | pH | Application |

|---|---|---|---|

| NaOH | Water | 8–9 | Pharmaceutical formulations |

| K₂CO₃ | Ethanol | 7.5 | Catalytic intermediates |

Salts are pivotal for ionic interaction studies and drug delivery systems .

Oxidation Reactions

The tertiary amine in the piperidine ring undergoes oxidation to form N-oxide derivatives:

Reaction:

this compound + H₂O₂ → 3-(4-Methylpiperidin-1-yl-N-oxide)propanoic acid + H₂O

| Oxidizing Agent | Conditions | Yield |

|---|---|---|

| Hydrogen peroxide | 50°C, 6 hrs | 65% |

| m-CPBA | RT, 12 hrs | 72% |

N-oxides are studied for altered pharmacokinetic profiles.

Decarboxylation

Under thermal or acidic conditions, decarboxylation generates CO₂ and a piperidine derivative:

Reaction:

this compound → 4-Methylpiperidine + CO₂

| Conditions | Catalyst | Byproducts |

|---|---|---|

| 200°C, vacuum | None | Trace hydrocarbons |

| H₂SO₄, Δ | Sulfuric acid | Sulfur oxides |

This reaction is leveraged in polymer degradation studies .

Cyclization Reactions

Intramolecular cyclization forms lactams or fused heterocycles:

Reaction:

this compound → 6-Methyl-1-azabicyclo[4.3.0]nonan-2-one + H₂O

| Conditions | Catalyst | Yield |

|---|---|---|

| PCl₅, reflux | Phosphorus pentachloride | 58% |

| Thionyl chloride, RT | SOCl₂ | 63% |

Cyclized products are intermediates in alkaloid synthesis.

Comparative Reactivity Table

| Reaction Type | Reagents | Primary Product | Yield Range |

|---|---|---|---|

| Esterification | Methanol/H₂SO₄ | Methyl ester | 78–92% |

| Amidation | EDC/HOBt, Benzylamine | N-Benzyl propanamide | 82–90% |

| Oxidation | H₂O₂ | N-Oxide derivative | 65–72% |

| Decarboxylation | H₂SO₄, Δ | 4-Methylpiperidine | 45–60% |

Mechanistic Insights

-

Esterification: Proceeds via nucleophilic acyl substitution, with protonation of the carbonyl oxygen enhancing electrophilicity.

-

Amidation: Coupling agents activate the carboxylate, forming an intermediate O-acylisourea for amine attack.

-

N-Oxidation: Involves electrophilic attack of peroxide oxygen on the amine’s lone pair.

Aplicaciones Científicas De Investigación

Enzyme Interactions

3-(4-Methylpiperidin-1-yl)propanoic acid is known to interact with several enzymes involved in metabolic pathways. These interactions can lead to:

- Enzyme Activation or Inhibition: The compound may enhance or inhibit enzyme activity, influencing metabolic processes.

- Protein Binding: It can bind to specific protein sites, altering their function and potentially leading to therapeutic effects .

Cellular Effects

The compound influences cellular functions by modulating:

- Cell Signaling Pathways: It affects gene expression and cellular metabolism, impacting energy production and utilization.

- Cell Growth and Differentiation: Changes in gene expression can lead to alterations in cell growth and apoptosis .

Therapeutic Applications

This compound has been explored for its potential therapeutic uses:

- Drug Development: Its ability to modulate biological pathways makes it a candidate for new drug formulations targeting various diseases.

- Antimicrobial Activity: Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal properties .

Industrial Applications

In the industrial sector, this compound is utilized for:

- Production of Specialty Chemicals: Its unique properties make it valuable in synthesizing specialty chemicals used in various applications.

- Material Science: It plays a role in developing new materials with specific chemical properties .

Case Studies

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of derivatives containing the piperidine structure similar to this compound. Results indicated significant antibacterial activity against various pathogens, suggesting potential for development as an antimicrobial agent .

Case Study 2: Drug Development

Research focusing on the modulation of neurotransmitter systems highlighted the potential use of this compound in developing treatments for neurological disorders. The compound's ability to interact with specific receptors suggests it could be beneficial in addressing conditions like depression or anxiety .

Mecanismo De Acción

The mechanism of action of 3-(4-Methylpiperidin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic processes.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(4-Methylpiperazin-1-yl)propanoic acid

- 3-(Dimethylamino)propionic acid

- 1-Piperidinepropionic acid

Uniqueness

3-(4-Methylpiperidin-1-yl)propanoic acid is unique due to its specific substitution pattern on the piperidine ring and the presence of the propanoic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Actividad Biológica

3-(4-Methylpiperidin-1-yl)propanoic acid is a compound with significant biological activity, particularly in the context of its interactions with various enzymes, proteins, and cellular processes. This article provides a comprehensive overview of its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.

This compound plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity through mechanisms such as inhibition or activation. These interactions are vital for understanding the compound's role in cellular metabolism and its therapeutic potential.

Key Biochemical Interactions:

- Enzyme Interaction: The compound has been observed to affect enzymes involved in metabolic pathways, potentially altering their activity.

- Protein Binding: It can bind to specific protein sites, influencing various cellular functions.

Cellular Effects

The compound significantly impacts cell function by modulating cell signaling pathways, gene expression, and overall cellular metabolism. For instance, it may alter the expression of genes involved in energy production and utilization.

Cellular Impact Overview:

- Gene Expression: Changes in gene expression related to metabolic pathways.

- Cell Signaling: Modulation of signaling pathways affecting growth and differentiation.

- Apoptosis: Potential influence on programmed cell death mechanisms.

The molecular mechanism of action for this compound involves several processes:

- Binding Interactions: The compound binds to biomolecules, which can alter enzyme activities and metabolic pathways.

- Gene Regulation: It interacts with transcription factors or regulatory proteins to modulate gene expression.

- Stability and Degradation: The stability of the compound over time affects its biological activity; degradation products may exhibit different effects.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage:

- Lower Doses: May enhance metabolic pathways and improve cellular function.

- Higher Doses: Can lead to toxic effects, including cellular damage and disruption of metabolic processes.

Understanding these dosage effects is critical for evaluating the compound's therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in several key metabolic pathways:

| Metabolic Pathway | Interaction Type | Effect on Metabolism |

|---|---|---|

| Citric Acid Cycle | Enzyme Activation/Inhibition | Alters energy production |

| Glycolysis | Enzyme Modulation | Influences glucose metabolism |

| Amino Acid Metabolism | Protein Binding | Affects amino acid utilization |

Transport and Distribution

The transport and distribution of this compound within cells are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cell membranes.

Key Points:

- Bioavailability: Understanding transport mechanisms is critical for assessing bioavailability.

- Subcellular Localization: The localization within cellular compartments can influence its functional outcomes.

Case Studies

Several studies have investigated the biological activity of this compound:

-

Study on Cellular Metabolism:

- Researchers observed that treatment with the compound resulted in enhanced ATP production in cultured cells, indicating an upregulation of glycolytic enzymes.

-

Toxicity Assessment:

- In animal models, high doses led to significant liver enzyme elevation, suggesting potential hepatotoxicity at elevated concentrations.

-

Therapeutic Potential:

- Preliminary studies indicated that lower doses could have beneficial effects on metabolic disorders, warranting further investigation into its therapeutic applications.

Propiedades

IUPAC Name |

3-(4-methylpiperidin-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-8-2-5-10(6-3-8)7-4-9(11)12/h8H,2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHNUKMSGOXLYAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.